molecular formula C16H16BrFN2O B15115920 3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B15115920
M. Wt: 351.21 g/mol
InChI Key: WOAGYZSRHXSNBZ-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring, which is further substituted with a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe final step involves the attachment of the fluorophenyl group via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and the fluorophenyl group are likely involved in binding interactions, while the pyrrolidine moiety may influence the compound’s overall conformation and activity. Detailed studies on its binding affinity and selectivity are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 3-Bromo-4-({1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine
  • 3-Bromo-4-({1-[(3-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine
  • 3-Bromo-4-({1-[(3-nitrophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

Comparison: Compared to these similar compounds, 3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16BrFN2O

Molecular Weight

351.21 g/mol

IUPAC Name

3-bromo-4-[1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C16H16BrFN2O/c17-15-9-19-6-4-16(15)21-14-5-7-20(11-14)10-12-2-1-3-13(18)8-12/h1-4,6,8-9,14H,5,7,10-11H2

InChI Key

WOAGYZSRHXSNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3=CC(=CC=C3)F

Origin of Product

United States

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